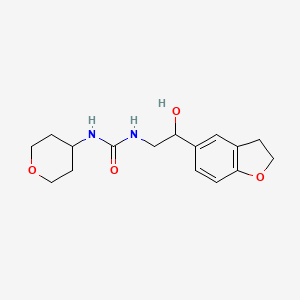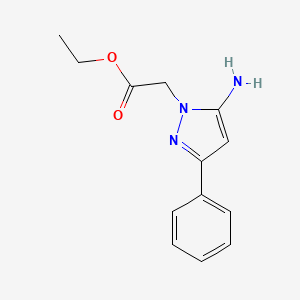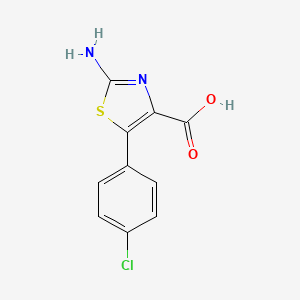
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Synthesis
A significant application of compounds similar to 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is in the multicomponent synthesis of various organic compounds. For instance, in a study by Ghorbani-Vaghei et al. (2015), a one-pot diastereoselective three-component reaction was developed using urea for the synthesis of furano and pyrano pyrimidinones. This method highlights the utility of such compounds in organic synthesis (Ghorbani-Vaghei et al., 2015).
Novel Organo-Catalysts
Brahmachari & Banerjee (2014) explored the use of urea as a novel organo-catalyst in the efficient multicomponent one-pot synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This study underlines the catalyst potential of compounds like the one in eco-friendly chemical reactions (Brahmachari & Banerjee, 2014).
Hydrogen Bonding Studies
A research by Barker et al. (1959) focused on understanding the hydrogen bonding in derivatives of tetrahydropyran, tetrahydrofuran, and 1:3-dioxan. This is relevant to the subject compound as it offers insights into its potential intra-molecular interactions and stability, which is essential for its applications in various chemical processes (Barker et al., 1959).
Hydrogel Formation
The formation of hydrogels using urea derivatives is another significant application. Lloyd & Steed (2011) reported on the formation of hydrogels in a range of acids at specific pH levels. This study provides an understanding of how similar compounds can be used to tune the physical properties of hydrogels, which is important in various industrial and pharmaceutical applications (Lloyd & Steed, 2011).
Molecular and Crystal Structure Analysis
Another application is in the analysis of molecular and crystal structures. For example, a study by Jeon et al. (2015) on the crystal structure of a related compound provides insights into the geometric and electronic configurations, essential for understanding the physical and chemical properties of such compounds (Jeon et al., 2015).
properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14(11-1-2-15-12(9-11)3-8-22-15)10-17-16(20)18-13-4-6-21-7-5-13/h1-2,9,13-14,19H,3-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCORXUXZHSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)
![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2567688.png)

![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)


![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2567698.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2567700.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2567704.png)

![2-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)